molecular formula C8H17NO B1398776 4-Isopropylpiperidin-4-ol CAS No. 553631-46-2

4-Isopropylpiperidin-4-ol

Cat. No.: B1398776
CAS No.: 553631-46-2
M. Wt: 143.23 g/mol
InChI Key: AREAPMVZFHKETO-UHFFFAOYSA-N
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Description

4-Isopropylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is known for its unique chemical properties and biological activity, making it valuable in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylpiperidin-4-ol typically involves the hydrogenation of piperidine derivatives. One common method includes the reduction of 4-isopropylpiperidin-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using catalysts such as palladium on carbon or nickel. These methods are optimized for high efficiency and yield, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylpiperidin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, nickel

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Isopropylpiperidin-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex piperidine derivatives.

    Biology: The compound has been evaluated for its potential in treating diseases such as HIV due to its activity as a CCR5 antagonist.

    Medicine: It is explored for its pharmacological properties, including potential use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinol: Another piperidine derivative with similar structural features but different substituents.

    1-Isopropylpiperidin-4-ol: A closely related compound with slight variations in the isopropyl group position.

Uniqueness

4-Isopropylpiperidin-4-ol is unique due to its specific isopropyl substitution at the 4-position of the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)8(10)3-5-9-6-4-8/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREAPMVZFHKETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725968
Record name 4-(Propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553631-46-2
Record name 4-(Propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product was obtained analogously to Example IP 5d from 9.85 g (42.2 mmol) of 1-benzyl-4-isopropylpiperidin-4-ol. Yield: 1.13 g (19% of theoretical); C8H17NO (M=143.227); calc.: molpeak (M+H)+: 144; found: molpeak (M+H)+: 144; Rf value: 0.07 (silica gel, EtOAc/MeOH/NH3 5:5:0.5).
[Compound]
Name
5d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-isopropylpiperidin-4-ol
Quantity
9.85 g
Type
reactant
Reaction Step Two
Name
EtOAc MeOH NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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